molecular formula C8H14S2 B14460294 6,9-Dithiaspiro[3.6]decane CAS No. 69212-22-2

6,9-Dithiaspiro[3.6]decane

Cat. No.: B14460294
CAS No.: 69212-22-2
M. Wt: 174.3 g/mol
InChI Key: TYZLETNXAFMTOM-UHFFFAOYSA-N
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Description

6,9-Dithiaspiro[36]decane is a unique spirocyclic compound characterized by its distinctive structure, which includes two sulfur atoms and a spiro linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,9-Dithiaspiro[3.6]decane typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the radical cyclization of appropriate precursors under specific conditions. For example, the use of radical initiators such as azobisisobutyronitrile (AIBN) in the presence of a suitable solvent can facilitate the formation of the spirocyclic ring .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

6,9-Dithiaspiro[3.6]decane can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfur atoms to thiols or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

6,9-Dithiaspiro[3.6]decane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and as a potential drug scaffold.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new antibiotics and anticancer drugs.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals

Mechanism of Action

The mechanism of action of 6,9-Dithiaspiro[3.6]decane involves its interaction with specific molecular targets. The sulfur atoms in the compound can form bonds with metal ions, making it a useful ligand in coordination chemistry. Additionally, its spirocyclic structure allows it to interact with biological macromolecules, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

6,9-Dithiaspiro[3.6]decane can be compared with other spirocyclic compounds such as:

These comparisons highlight the unique properties of 6,9-Dithiaspiro[3

Properties

CAS No.

69212-22-2

Molecular Formula

C8H14S2

Molecular Weight

174.3 g/mol

IUPAC Name

6,9-dithiaspiro[3.6]decane

InChI

InChI=1S/C8H14S2/c1-2-8(3-1)6-9-4-5-10-7-8/h1-7H2

InChI Key

TYZLETNXAFMTOM-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CSCCSC2

Origin of Product

United States

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